REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][N:3]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
654 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (10–50% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 301 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |